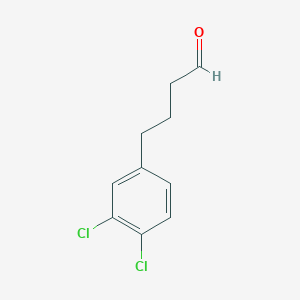

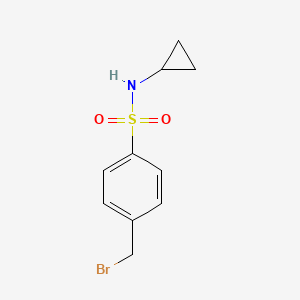

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide

Vue d'ensemble

Description

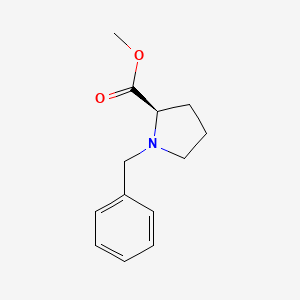

4-(Bromomethyl)-N-cyclopropylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BCS-1, and it belongs to the class of sulfonamide compounds.

Applications De Recherche Scientifique

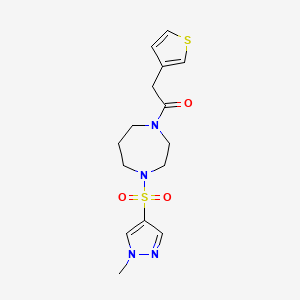

HIV-1 Infection Prevention : Compounds related to 4-(bromomethyl)-N-cyclopropylbenzenesulfonamide have been investigated for their potential in HIV-1 infection prevention. For example, a study by Cheng De-ju (2015) synthesized novel compounds, including 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, with potential applications in drug development for HIV-1 infection prevention (Cheng De-ju, 2015).

Oxidation Catalysts : Sulfonamide-substituted compounds, like 4-tert-Butylbenzenesulfonamide, have been used in the design of potential oxidation catalysts. A study by Umit Işci et al. (2014) revealed that such compounds demonstrate remarkable stability under oxidative conditions and can be effective in the oxidation of olefins (Umit Işci et al., 2014).

Synthesis of Benzosultams : The compounds have been used in the synthesis of benzosultams. A study conducted by S. Feuillastre et al. (2013) utilized N- Alkyl- N -allyl-2-bromobenzenesulfonamides in a process combining cross-metathesis and radical cyclization to produce 4-substituted benzosultams (S. Feuillastre et al., 2013).

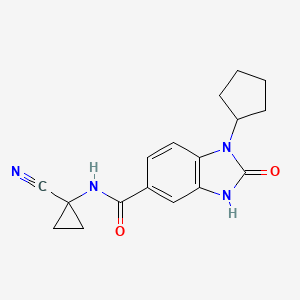

Electrophilic Cyanation : The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of benzonitriles from (hetero)aryl bromides, as researched by P. Anbarasan et al. (2011), shows the versatility of sulfonamide derivatives in chemical synthesis (P. Anbarasan et al., 2011).

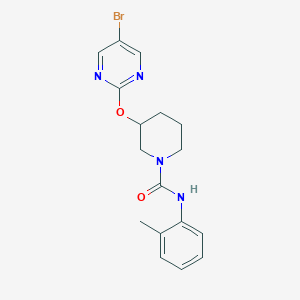

Enzyme Inhibition Studies : Research by N. Riaz (2020) on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential in enzyme inhibition, highlighting their significance in medicinal chemistry (N. Riaz, 2020).

Propriétés

IUPAC Name |

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASDFOSIPZAZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

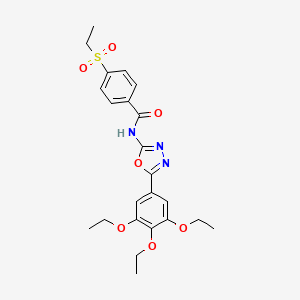

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

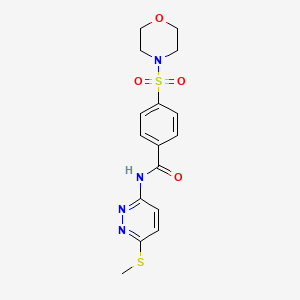

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)